

Application Notes and Protocols for Lutetium-177 Radiolabeling of PSMA-617

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Compound of Interest

Compound Name: *Psma617-tcmc tfa*

Cat. No.: *B1193556*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium-177 (^{177}Lu) labeled PSMA-617, also known as ^{177}Lu -vipivotide tetraxetan (PluvictoTM), is a targeted radioligand therapy that has demonstrated significant efficacy in the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).^[1] The therapeutic principle lies in the high-affinity binding of PSMA-617 to PSMA, a transmembrane protein overexpressed on prostate cancer cells, thereby delivering a cytotoxic dose of β^- -emitting ^{177}Lu directly to the tumor site.

These application notes provide a comprehensive overview of the radiolabeling procedure for ^{177}Lu -PSMA-617, including detailed experimental protocols and quality control measures. The information is intended to guide researchers and professionals in the consistent and high-quality preparation of this important radiopharmaceutical for preclinical and clinical research.

Radiolabeling Procedure Overview

The radiolabeling of PSMA-617 with Lutetium-177 is a chelation reaction where the radionuclide $^{177}\text{Lu}^{3+}$ is complexed by the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator conjugated to the PSMA-targeting ligand. The reaction is typically performed under controlled conditions of pH, temperature, and time to ensure high radiochemical purity and yield.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the radiolabeling of PSMA-617 with ^{177}Lu , compiled from various established protocols.

Table 1: Reagents and Reaction Conditions

Parameter	Value	Source
Precursor		
PSMA-617 Amount	100 - 300 μg (96 - 288 nmol)	[2]
PSMA-617 Stock Solution	1 mg/mL in ultrapure water	[2]
Radionuclide		
$^{177}\text{LuCl}_3$ Activity	5.4 - 15.8 GBq	[2]
$^{177}\text{LuCl}_3$ Specific Activity	650 - 860 MBq/ μg (carrier-added)	[2]
>3000 GBq/mg (no-carrier-added)	[3]	
Reaction Buffer		
Type	Sodium Acetate or Ascorbate Buffer	[1][2]
pH	4.5 - 5.5	[1][2]
Reaction Parameters		
Temperature	80 - 95 °C	[1][4]
Time	15 - 30 minutes	[1][3]
Final Formulation Additives		
Stabilizers/Quenchers	Ascorbic acid, Gentisic acid, DTPA	[1][4]

Table 2: Quality Control Parameters

Parameter	Method	Acceptance Criteria	Source
Radiochemical Purity (RCP)	HPLC, TLC/PC	> 95%	[4][5]
Radiochemical Yield	Varies with conditions	Typically > 80%	[6]
pH of Final Product	pH paper or meter	4.5 - 7.0	[1]
Sterility	Standard methods	Sterile	[1]
Bacterial Endotoxins	LAL test	As per pharmacopeia	[1]
Radionuclidic Purity	Gamma spectrometry	As per ¹⁷⁷ Lu specifications	[1]

Experimental Protocols

Protocol 1: Manual Radiolabeling of PSMA-617 with Lutetium-177

This protocol describes a typical manual radiolabeling procedure for preparing ¹⁷⁷Lu-PSMA-617.

Materials:

- PSMA-617 precursor
- No-carrier-added or carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl
- Sodium acetate buffer (0.1 M, pH 5.5) or Ascorbate buffer (pH 4.5-5.0)[2][7]
- Ascorbic acid solution (e.g., 50 mg/mL)
- Sterile, pyrogen-free reaction vials
- Heating block or water bath set to 95 °C
- Lead shielding

- Calibrated radioactivity dose calibrator
- Sterile filters (0.22 µm)

Procedure:

- In a sterile, pyrogen-free reaction vial, add the required volume of sodium acetate or ascorbate buffer.
- Add the desired amount of PSMA-617 precursor (e.g., 100 µg).[\[2\]](#)
- Carefully transfer the required activity of $^{177}\text{LuCl}_3$ to the reaction vial.
- Gently mix the contents of the vial.
- Measure the total activity in a dose calibrator.
- Place the reaction vial in the heating block or water bath at 95 °C for 15-20 minutes.[\[1\]\[6\]](#)
- After incubation, remove the vial and allow it to cool to room temperature behind appropriate shielding.
- Add a stabilizing solution, such as ascorbic acid, to quench radiolysis.[\[4\]](#)
- Perform quality control checks as described in Protocol 2.
- If the radiochemical purity is acceptable (>95%), the final product can be drawn up for use after sterile filtration.

Protocol 2: Quality Control of ^{177}Lu -PSMA-617

Accurate and reliable quality control is crucial to ensure the safety and efficacy of the radiopharmaceutical.

A. Radiochemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

- System: A reverse-phase HPLC system with a radioactivity detector.
- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[\[4\]](#)

- Mobile Phase: A gradient system is typically used. For example:
 - Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Solvent B: 0.1% TFA in acetonitrile.[5]
 - Gradient: A linear gradient from 95% A to 5% A over 10-15 minutes.[5]
- Flow Rate: 1 mL/min.
- Injection Volume: 10-20 μ L.
- Expected Results:
 - ^{177}Lu -PSMA-617: Retention time of approximately 17.5 ± 1.0 minutes.[5]
 - Free $^{177}\text{Lu}^{3+}$: Elutes earlier, typically with a retention time of 3.5 ± 0.5 minutes.[5]
- Calculation: Radiochemical Purity (%) = (Area of ^{177}Lu -PSMA-617 peak / Total area of all radioactive peaks) x 100.

B. Radiochemical Purity Determination by Thin-Layer Chromatography (TLC) / Paper Chromatography (PC)

- Stationary Phase: ITLC-SG strips or Whatman No. 1 paper.
- Mobile Phase:
 - Acetonitrile:Water (1:1 v/v).[5] In this system, ^{177}Lu -PSMA-617 moves with the solvent front ($R_f = 0.9-1.0$), while free $^{177}\text{LuCl}_3$ remains at the origin ($R_f = 0.0-0.1$).[5]
 - 0.1 M Trisodium citrate (pH 5.0-5.5).[2]
- Procedure:
 - Spot a small amount of the reaction mixture onto the stationary phase.
 - Develop the chromatogram in the chosen mobile phase.

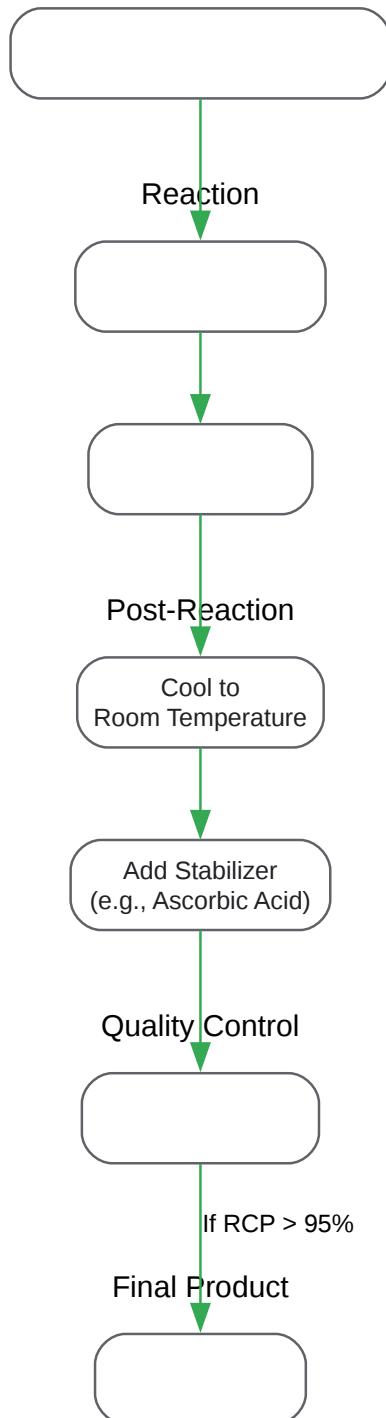
- Allow the solvent to travel up the strip.
- Dry the strip and measure the distribution of radioactivity using a TLC scanner or by cutting the strip into sections and counting in a gamma counter.
- Calculation: Radiochemical Purity (%) = (Counts in the ^{177}Lu -PSMA-617 spot / Total counts on the strip) x 100.

Visualizations

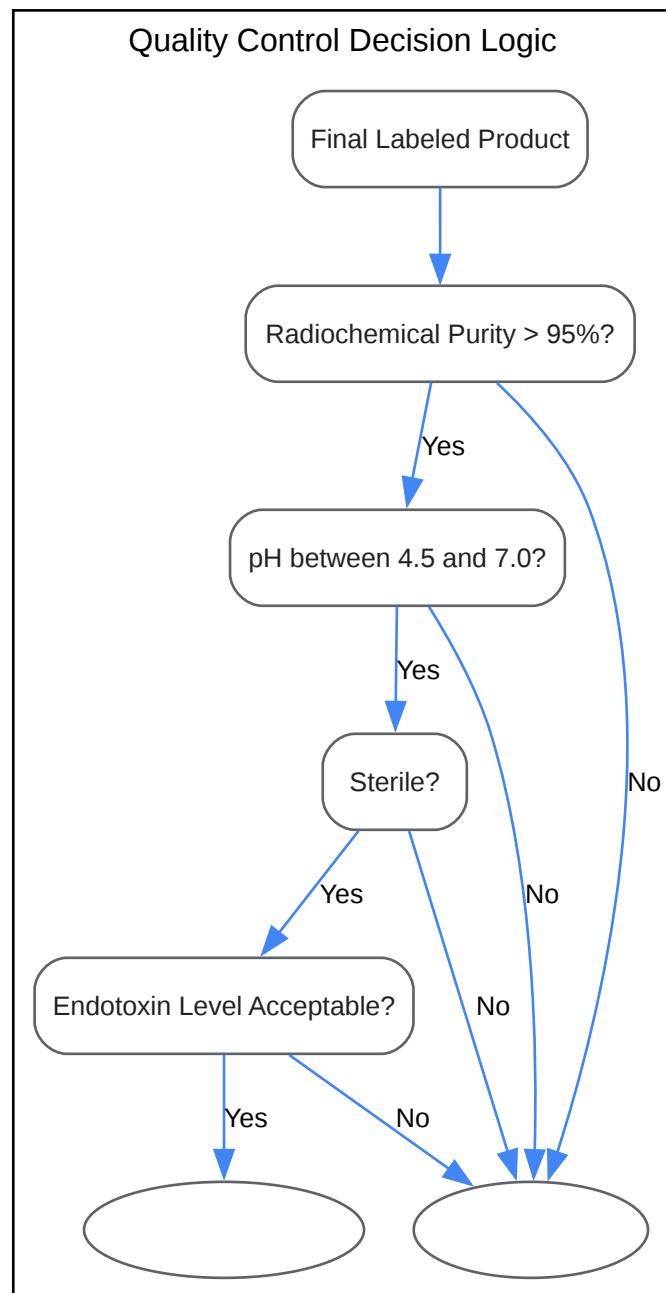
The following diagrams illustrate the key processes in the preparation and quality control of ^{177}Lu -PSMA-617.

Radiolabeling Workflow for ^{177}Lu -PSMA-617

Preparation



Quality Control Decision Logic

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